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Compound of Interest

Compound Name: 3-Isobutoxyisonicotinic acid

CAS No.: 1086626-64-3

Cat. No.: B2998604

Get Quote

Executive Summary & Chemical Profile
3-Isobutoxyisonicotinic acid is a bifunctional pyridine derivative distinguished by the

presence of a bulky isobutoxy group at the ortho-position relative to the carboxylic acid. Unlike

the parent isonicotinic acid (a planar linker), the 3-isobutoxy substituent introduces significant

steric bulk, forcing the carboxylate group out of planarity with the pyridine ring.

In materials science, this "steric twist" is a functional feature used to:

Prevent Interpenetration: In MOF synthesis, the bulky group blocks void spaces, preventing

frameworks from collapsing into dense structures.

Modulate Solubility: The lipophilic isobutyl chain significantly enhances solubility in organic

solvents (DCM, THF) compared to the insoluble parent acid, facilitating solution-phase

processing.
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Direct Supramolecular Topology: The substituent blocks specific hydrogen-bonding motifs

(like the catemer), favoring discrete dimers or helical assemblies.

Chemical Specifications
Property Detail

IUPAC Name 3-(2-methylpropoxy)pyridine-4-carboxylic acid

Molecular Formula C₁₀H₁₃NO₃

Key Synthons
Pyridine Nitrogen (Acceptor), Carboxylic Acid

(Donor/Acceptor)

pKa (Calc.) ~4.8 (COOH), ~3.2 (Pyridine H+)

Solubility
High: DMSO, DMF, MeOH, DCM; Low: Water,

Hexane

Application 1: Crystal Engineering & Co-Crystals
The primary application of 3-IBIN in drug development is as a Co-crystal Former (Co-former). It

utilizes the "Acid-Pyridine Heterosynthon" to stabilize Active Pharmaceutical Ingredients (APIs)

that are carboxylic acids or phenols.

Mechanism: The Steric "Gatekeeper"
In standard isonicotinic acid, the molecule often forms infinite 1D chains (catemers). The 3-

isobutoxy group physically blocks the approach of a second molecule at the ortho position,

destabilizing the catemer and thermodynamically favoring the formation of discrete 0D dimers

or helical chains. This makes 3-IBIN an excellent "stopper" ligand to terminate polymer growth

or enforce discrete molecular packing.

Protocol: Co-Crystal Screening Workflow
Objective: Enhance the solubility of a target API (e.g., a profen drug or phenolic antioxidant) by

co-crystallizing with 3-IBIN.

Reagents:
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Target API (1 mmol)

3-Isobutoxyisonicotinic acid (1 mmol)

Solvent System: Methanol/Dichloromethane (1:1 v/v)

Step-by-Step Procedure:

Dissolution: Dissolve 1 mmol of 3-IBIN in 5 mL of DCM. (Note: The isobutoxy group ensures

rapid dissolution, unlike unsubstituted isonicotinic acid).

Mixing: Dissolve 1 mmol of the Target API in 5 mL Methanol. Combine the two solutions in a

20 mL scintillation vial.

Sonication: Sonicate the mixture at 40 kHz for 10 minutes to ensure homogeneity.

Slow Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Allow to stand at

room temperature (20-25°C) for 3-7 days.

Harvesting: Collect the resulting crystals.

Validation: Analyze via PXRD (Powder X-Ray Diffraction) to confirm a new phase distinct

from the physical mixture of starting materials.

Application 2: Metal-Organic Frameworks (MOFs)
3-IBIN serves as a Pore-Gating Linker in MOF synthesis. The isobutoxy tail protrudes into the

pore channels of the framework, effectively reducing the pore aperture size without collapsing

the framework. This is critical for gas separation applications (e.g., separating

from

or

from

) where kinetic diameter discrimination is required.

Protocol: Solvothermal Synthesis of [Zn(3-IBIN)₂]ₙ
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Objective: Synthesize a 2D coordination polymer with hydrophobic pore channels.

Reagents:

Zinc Nitrate Hexahydrate (

): 0.5 mmol

3-Isobutoxyisonicotinic acid: 1.0 mmol

DMF (N,N-Dimethylformamide): 10 mL

Ethanol: 5 mL

Step-by-Step Procedure:

Precursor Prep: Dissolve 3-IBIN in DMF/Ethanol mixture. Add Zinc Nitrate and stir until clear.

Solvothermal Reaction: Transfer the solution to a 25 mL Teflon-lined autoclave. Seal tightly.

Heating Profile:

Ramp to 100°C over 2 hours.

Hold at 100°C for 48 hours.

Cool to RT over 12 hours (Slow cooling promotes large single crystal growth).

Washing: Filter the colorless block crystals. Wash 3x with DMF, then 3x with Ethanol to

remove unreacted ligand.

Activation: Soak crystals in dry acetone for 24 hours (refreshing solvent twice) to exchange

pore-trapped DMF. Dry under vacuum at 60°C.

Synthesis Protocol: Preparation of 3-
Isobutoxyisonicotinic Acid
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Since 3-IBIN is a specialized intermediate, it is often synthesized in-house from commercially

available 3-hydroxyisonicotinic acid.

Reaction Logic:

Esterification: Protect the carboxylic acid to prevent self-alkylation.

Williamson Ether Synthesis: Install the isobutoxy group using isobutyl bromide.

Saponification: Deprotect the ester to yield the final acid.

Workflow Diagram

3-Hydroxyisonicotinic
Acid

Step 1: Esterification
(MeOH, H2SO4, Reflux)

Methyl 3-hydroxy
isonicotinate

Step 2: O-Alkylation
(iBu-Br, K2CO3, DMF)

Methyl 3-isobutoxy
isonicotinate

Step 3: Hydrolysis
(LiOH, THF/H2O)

3-Isobutoxyisonicotinic
Acid (Product)

Click to download full resolution via product page

Caption: Three-step synthetic pathway ensuring regioselective O-alkylation at the 3-position.

Detailed Procedure
Esterification: Reflux 3-hydroxyisonicotinic acid (10g) in Methanol (100 mL) with catalytic

(1 mL) for 12 hours. Neutralize with

, extract with DCM, and evaporate to yield the methyl ester.

Alkylation: Dissolve the methyl ester (1 eq) in dry DMF. Add

(2 eq) and Isobutyl Bromide (1.2 eq). Heat to 80°C for 6 hours. Pour into ice water; the
product will precipitate or can be extracted with Ethyl Acetate.

Hydrolysis: Dissolve the alkylated ester in THF:Water (1:1). Add LiOH (2 eq) and stir at RT

for 3 hours. Acidify with 1M HCl to pH 3-4. The white solid precipitate is 3-
Isobutoxyisonicotinic acid. Recrystallize from Ethanol.

Supramolecular Logic & Synthons
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Understanding the binding modes is crucial for designing materials with this molecule.

3-Isobutoxyisonicotinic Acid

Head: Carboxylic Acid
(H-Bond Donor/Acceptor)

Tail: Pyridine Nitrogen
(H-Bond Acceptor)

Side: Isobutoxy Group
(Steric Blocker)

Heterosynthon (Acid-Pyridine)
Strongest Interaction

Forms Chains

 Binds to Pyridine N  Binds to COOH 

Homosynthon (Acid-Acid)
Dimer Formation

Less Favored due to Sterics

 Blocks Close Packing 
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Caption: The isobutoxy group (red) acts as a steric modulator, directing the hierarchy of

supramolecular assembly.

References
BenchChem. (2025). Protocol for the synthesis of 3-Butylisonicotinic Acid. Retrieved from .

(Analogous synthesis protocol).

Lemmerer, A. (2011).[1] Covalent assistance in supramolecular synthesis: in situ

modification of isonicotinic acid hydrazide. ResearchGate. Retrieved from .

Strem Chemicals. (2025). MOF Linkers with Carboxylic Acid Donor Ligands. Retrieved from .

Organic Chemistry Portal. (2021). O-Alkylation Protocols. Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://proteomicsresource.washington.edu/docs/protocols03/UWPR_Protocols_Protein_Digestion_Protocols.pdf
https://www.benchchem.com/product/b2998604/docs#technical-guide-solid-state-engineering-supramolecular-utility-of-3-isobutoxyisonicotinic-acid
https://www.benchchem.com/product/b2998604/docs#technical-guide-solid-state-engineering-supramolecular-utility-of-3-isobutoxyisonicotinic-acid
https://www.benchchem.com/product/b2998604/docs#technical-guide-solid-state-engineering-supramolecular-utility-of-3-isobutoxyisonicotinic-acid
https://www.benchchem.com/product/b2998604/docs#technical-guide-solid-state-engineering-supramolecular-utility-of-3-isobutoxyisonicotinic-acid
https://www.benchchem.com/product/b2998604?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998604?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998604?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

